1,3-噁唑-4-甲酰亚胺胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

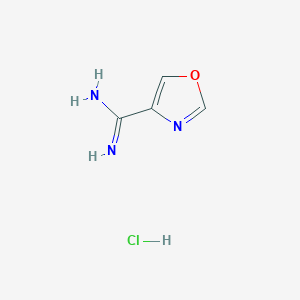

1,3-Oxazole-4-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1375183-28-0 . It has a molecular weight of 147.56 .

Synthesis Analysis

The synthesis of 1,3-oxazole derivatives, including 1,3-Oxazole-4-carboximidamide hydrochloride, has been a topic of interest in the field of organic chemistry . Various methods have been developed for the direct arylation of oxazoles with high regioselectivity . For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .

Molecular Structure Analysis

The molecular structure of 1,3-Oxazole-4-carboximidamide hydrochloride is characterized by its distinct structure, which comprises two adjacent atoms that aren’t carbon within the ring .

Chemical Reactions Analysis

Oxazoles, including 1,3-Oxazole-4-carboximidamide hydrochloride, can undergo various chemical reactions . For example, they can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine . This reaction involves an I 2 /Cu (NO 3) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .

Physical And Chemical Properties Analysis

科学研究应用

Medicine: Antibacterial and Antiviral Properties

1,3-Oxazole derivatives, including 1,3-Oxazole-4-carboximidamide;hydrochloride, have been identified to possess significant antibacterial and antiviral properties . These compounds can be synthesized and modified to enhance their efficacy against a broad spectrum of bacterial and viral pathogens. The heterocyclic structure of oxazoles allows for interaction with various biological targets, potentially leading to the development of new therapeutic agents.

Agriculture: Plant Protection Agents

In the agricultural sector, oxazole compounds have been utilized as plant protection agents due to their herbicidal, insecticidal, and fungicidal activities . The application of 1,3-Oxazole-4-carboximidamide;hydrochloride in agriculture could lead to the development of more effective and environmentally friendly pesticides that safeguard crops from pests and diseases.

Materials Science: Optoelectronic Devices

The oxadiazole moiety, closely related to oxazole, is a promising scaffold for materials science applications, including organic light-emitting diodes (OLEDs), high-pressure mixed-gas separation membranes, and optoelectronic devices . The incorporation of 1,3-Oxazole-4-carboximidamide;hydrochloride into such materials could enhance their performance and efficiency.

Pharmacology: Drug Development

Oxadiazoles, which share a similar heterocyclic structure with oxazoles, have been extensively studied for their pharmacological activities. They serve as key motifs in drug development due to their broad spectrum of biological activities, including anticancer, antihypertensive, and anticonvulsant effects . The application of 1,3-Oxazole-4-carboximidamide;hydrochloride in pharmacology could lead to the discovery of new drugs with improved therapeutic profiles.

Chemical Synthesis: Heterocyclic Compound Synthesis

1,3-Oxazole-4-carboximidamide;hydrochloride can be used in the synthesis of complex heterocyclic compounds. These compounds are crucial in the development of various chemical entities with potential applications in medicinal chemistry and material science .

Analytical Research: Reference Standards

In analytical research, 1,3-Oxazole-4-carboximidamide;hydrochloride can be employed as a reference standard for pharmaceutical testing . Its well-defined structure and purity make it an ideal candidate for calibrating instruments and validating analytical methods.

安全和危害

The safety information for 1,3-Oxazole-4-carboximidamide hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name |

1,3-oxazole-4-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O.ClH/c5-4(6)3-1-8-2-7-3;/h1-2H,(H3,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBGOLLUYTUTRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Oxazole-4-carboximidamide;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/no-structure.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2564321.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564322.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B2564326.png)

![4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2564333.png)

![(Z)-ethyl 1-isopropyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2564335.png)

![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile](/img/structure/B2564336.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2564337.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2564339.png)